4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
Description
4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-derived compound featuring a methyl group at the 1-position, an amino group at the 4-position, and a cyclohexyl-substituted carboxamide at the 5-position. Its molecular formula is inferred as C₁₁H₁₈N₄O (molecular weight: ~222 g/mol).
Properties
IUPAC Name |
4-amino-N-cyclohexyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15-10(9(12)7-13-15)11(16)14-8-5-3-2-4-6-8/h7-8H,2-6,12H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZYCVBMQSGBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. The cyclization process can be catalyzed by various agents, including transition metals and acids .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, often using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide with analogs identified in the literature:
Key Observations:
- Cyclohexyl vs. Alkyl/Aryl Groups : The cyclohexyl substituent in the target compound increases molecular weight and lipophilicity compared to propyl () or methyl analogs (). This may reduce aqueous solubility but enhance membrane permeability.
- Positional Isomerism : Compounds with carboxamide groups at the 4-position (e.g., ) versus the 5-position (target compound) exhibit distinct hydrogen-bonding patterns, affecting interactions with biological targets.
- Aromatic vs.
Physicochemical Trends
- Lipophilicity : Cyclohexyl (LogP ~2.5) > Propyl (LogP ~1.0) > Methyl (LogP ~0.5), based on substituent contributions.
- Solubility : Smaller analogs (e.g., , MW 140.15) are more water-soluble, while bulkier derivatives (e.g., target compound) may require formulation aids.
Biological Activity
Overview
4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. Its structure includes a five-membered ring with two nitrogen atoms, which contributes to its reactivity and interaction with biological targets. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of anticancer and anti-inflammatory research.
- Molecular Formula : CHNO
- Molecular Weight : 222.29 g/mol
- Structural Characteristics : The presence of a cyclohexyl group enhances the compound's binding affinity to biological targets, potentially improving its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate interaction and catalytic action.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways critical in disease processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., PC3 and DU145) have demonstrated dose-dependent cytotoxic effects, with IC values indicating effective inhibition of cell proliferation. For example, one study reported IC values of 40.1 μg/mL (PC3) and 98.14 μg/mL (DU145) after 24 hours of treatment .
- Mechanism Insights : The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, likely through the modulation of tubulin polymerization and interaction with key signaling pathways .
Anti-inflammatory Activity
The compound also displays anti-inflammatory effects:
- Inhibition of COX Enzymes : It has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Docking studies suggest favorable interactions with the COX active site, indicating a mechanism for its anti-inflammatory action .
Structure-Activity Relationship (SAR)
The structural modifications of pyrazole derivatives significantly influence their biological activities. For instance:
- Cyclohexyl Group Influence : The cyclohexyl substitution enhances binding affinity compared to other alkyl groups, contributing to improved pharmacological profiles.
- Comparative Analysis : Similar compounds lacking the cyclohexyl group showed reduced activity, highlighting the importance of this structural feature in enhancing efficacy .
Case Studies and Research Findings
| Study | Findings | Cell Lines Tested | IC Values |
|---|---|---|---|
| Study A | Significant cytotoxicity against PC3 and DU145 | PC3, DU145 | 40.1 μg/mL (PC3), 98.14 μg/mL (DU145) |
| Study B | Induction of apoptosis via tubulin polymerization inhibition | HeLa, HepG2 | Not specified |
| Study C | Anti-inflammatory activity through COX inhibition | Not specified | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
